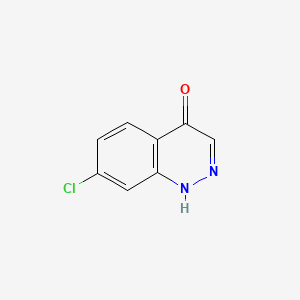

7-Chlorocinnolin-4-ol

Description

Historical Context of Cinnoline (B1195905) Discovery and Early Research

Cinnoline, a bicyclic aromatic heterocycle also known as 1,2-diazanaphthalene, constitutes a significant scaffold in the field of organic chemistry. innovativejournal.in The first synthesis of the cinnoline ring system was achieved by Victor von Richter in 1883. innovativejournal.inijariit.comthieme-connect.deiosrjournals.orgwikipedia.orgresearchgate.net This seminal work involved the cyclization of a diazonium salt derived from ortho-aminophenylpropionic acid. ijariit.com An alternative early method, known as the Richter cinnoline synthesis, entailed the cyclization of the alkyne o-C6H4(N2Cl)C≡CCO2H in an aqueous solution to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate could subsequently be decarboxylated, and the hydroxyl group reductively removed to yield the parent cinnoline heterocycle. wikipedia.org

Despite its discovery in the late 19th century, the chemistry of cinnoline remained largely unexplored for several decades, with a notable lack of published research prior to 1945. innovativejournal.in In a 1957 review, Jacobs noted that the cinnoline ring system was the least understood of the condensed, bicyclic aromatic heterocycles containing two nitrogen atoms. innovativejournal.in Following this period, there was a marked increase in interest in the synthesis and properties of cinnoline derivatives. innovativejournal.in A particularly prevalent method during the mid-20th century for preparing 4-hydroxycinnolines was the Borsche–Herbert cyclization. innovativejournal.in This reaction, which involves the diazotization of ortho-aminoacetophenones and subsequent cyclization of the resulting arenediazonium salt, proved to be highly versatile, affording a wide range of cinnoline derivatives in yields often between 70% and 90%. innovativejournal.in

Table 1: Key Historical Milestones in Cinnoline Chemistry

| Year | Milestone | Researcher(s) | Significance |

| 1883 | First synthesis of the cinnoline ring system | Victor von Richter | Discovery of the cinnoline scaffold. innovativejournal.inijariit.comthieme-connect.deiosrjournals.orgwikipedia.orgresearchgate.net |

| Mid-20th Century | Widespread use of the Borsche–Herbert cyclization | Borsche and Herbert | Established a versatile method for synthesizing 4-hydroxycinnolines. innovativejournal.in |

| 1957 | Review highlighting the lack of knowledge on cinnolines | Jacobs | Spurred increased research interest in cinnoline chemistry. innovativejournal.in |

Contemporary Relevance of the Cinnoline Scaffold in Chemical Research

In contemporary chemical research, the cinnoline scaffold is recognized as a privileged structure, largely owing to the wide spectrum of biological activities demonstrated by its derivatives. ijariit.comresearchgate.netresearchgate.netzenodo.orgmdpi.comnih.govresearchgate.netnih.govjocpr.comdntb.gov.uapnrjournal.com The fusion of a benzene (B151609) ring with a pyridazine (B1198779) ring results in a unique electronic and structural architecture that can effectively interact with a variety of biological targets. zenodo.org This has prompted comprehensive investigations into cinnoline derivatives for numerous therapeutic applications.

The pharmacological potential of cinnolines is extensive, with research documenting a range of activities. The versatility of the cinnoline core permits chemical modifications at multiple positions, which allows for the precise tuning of its pharmacokinetic and pharmacodynamic profiles. researchgate.netresearchgate.net This has established it as an appealing scaffold in drug discovery initiatives, with several cinnoline-based compounds progressing to clinical trials. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua In addition to their medicinal applications, cinnoline derivatives have also been utilized in agriculture as herbicides and fungicides. innovativejournal.inijper.org

Table 2: Diverse Biological Activities of Cinnoline Derivatives

| Biological Activity | Description | Example Compound(s) |

| Antimicrobial | Effective against various bacteria and fungi. ijariit.comresearchgate.netmdpi.comnih.govjocpr.com | Cinoxacin nih.govijper.org |

| Anticancer | Exhibits antitumor properties, including the inhibition of kinases and topoisomerases. researchgate.netzenodo.orgresearchgate.net | Various synthetic derivatives |

| Anti-inflammatory | Demonstrates effects that counteract inflammation. ijariit.comiosrjournals.orgresearchgate.net | Pyrazolo[4,3-c]cinnoline derivatives pnrjournal.com |

| CNS Activity | Includes anticonvulsant, antidepressant, and anxiolytic properties. ijariit.comresearchgate.net | Hexahydrocinnoline derivatives ijariit.com |

| Other Activities | Includes antitubercular, antimalarial, antihypertensive, and antithrombotic potential. ijariit.comresearchgate.netmdpi.com | Pyrazole based cinnoline derivatives mdpi.comnih.gov |

Specific Focus on 7-Chlorocinnolin-4-ol within Cinnoline Chemistry and its Derivatives

Among the broad class of cinnoline compounds, 7-Chlorocinnolin-4-ol has garnered specific attention from the research community. This compound can also exist in its tautomeric form, 7-chloro-1H-cinnolin-4-one, and is a valuable intermediate in the synthesis of more elaborate molecules. nih.gov Its molecular structure is characterized by a chlorine atom at the 7-position of the benzene ring and a hydroxyl group at the 4-position of the pyridazine ring, which provide reactive sites for subsequent functionalization.

Table 3: Chemical Data for 7-Chlorocinnolin-4-ol

| Property | Value | Source |

| IUPAC Name | 7-chloro-1H-cinnolin-4-one | nih.gov |

| Molecular Formula | C₈H₅ClN₂O | nih.gov |

| Molecular Weight | 180.59 g/mol | nih.gov |

| CAS Number | 876-95-9 | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Synthesis | Decarboxylation of 7-chloro-4-hydroxycinnoline-2-carboxylic acid | vulcanchem.com |

Properties

IUPAC Name |

7-chloro-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZDLEGIQGUEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236516 | |

| Record name | 7-Chloro-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-95-9 | |

| Record name | 7-Chloro-4-cinnolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC145001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X8CN6C3KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Chemical Transformations of 7 Chlorocinnolin 4 Ol and Cinnoline Analogs

Tautomeric Equilibria and Structural Preferences

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of hydroxycinnolines, significantly influencing their structure and reactivity. Two primary forms of tautomerism are observed: annular tautomerism involving the ring nitrogens and functional tautomerism between the hydroxy and oxo forms.

Annular tautomerism in cinnolines involves the migration of a proton between the two nitrogen atoms (N-1 and N-2) of the heterocyclic ring. researchgate.net In the case of 4-hydroxycinnolines, this equilibrium dictates whether the proton resides on N-1 or N-2. The relative stability of these tautomers can be influenced by substitution patterns and solvent effects. researchgate.netresearchgate.net For N-unsubstituted benzo[de]cinnolines, theoretical calculations have explored the relative energies of various tautomers, including a zwitterionic form resulting from proton transfer from N-1 to N-2. arkat-usa.org The study of these equilibria is crucial as the position of the N-H bond determines the site of subsequent reactions like N-alkylation.

Functional tautomerism in 7-Chlorocinnolin-4-ol involves the equilibrium between the enol (hydroxy) form and the keto (oxo) form, specifically the cinnolin-4(1H)-one structure. researchgate.net Extensive studies on 4-hydroxycinnoline and its derivatives have shown that the equilibrium strongly favors the 4-oxo tautomer. researchgate.netresearchgate.net This preference is a general characteristic for the 4-hydroxycinnoline nucleus. researchgate.net The attachment of a benzene (B151609) ring to a heterocycle like 2-pyridinone (to form quinolinone) generally increases the stability of the oxo tautomer. nih.gov This oxo-hydroxy tautomerism has been re-examined through ultraviolet spectra studies of 4-hydroxycinnoline and its N-methyl derivatives, confirming the predominance of the oxo structure. researchgate.netrsc.org The compound methyl 4-hydroxycinnoline-3-carboxylate also exhibits this keto-enol tautomerism, which influences its reactivity and solubility.

| Compound Family | Tautomeric Equilibrium | Predominant Form | Supporting Evidence |

|---|---|---|---|

| 4-Hydroxycinnolines | Oxo-Hydroxy | 4-Oxo tautomer researchgate.netresearchgate.net | UV and proton resonance spectra researchgate.net |

| Benzo[de]cinnolines | Annular (N1-H vs. N2-H) | 1H-tautomer is most stable arkat-usa.org | Theoretical B3LYP calculations arkat-usa.org |

Electrophilic and Nucleophilic Substitution Reactions

The cinnoline (B1195905) ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

The nitrogen atoms in the cinnoline ring are nucleophilic and can react with electrophiles. N-alkylation of 4-hydroxycinnolines has been shown to occur predominantly at the N-2 position, yielding anhydro-bases, with little, if any, N-1 alkylation observed. researchgate.net However, other studies on related heterocycles have demonstrated that direct alkylation can sometimes favor O-alkylation over N-alkylation. nih.gov To achieve selective N-alkylation, alternative synthetic routes, such as those involving Buchwald coupling, have been developed for complex systems. nih.gov

N-acylation reactions are also known for various substituted cinnolines, particularly for cinnolin-amines. thieme-connect.de For instance, the acylation of N-acetylbenzo[c]cinnolin-2-amine has been studied in the context of subsequent nitration reactions. dergipark.org.tr The development of general and efficient N-alkylation methods, such as using alcohols as alkylating agents catalyzed by manganese or gold complexes, or using carboxylic acids and molecular hydrogen, highlights the ongoing interest in these transformations for preparing functionalized amines. d-nb.infonih.govcsic.es

Electrophilic substitution on the carbocyclic part of the cinnoline ring is influenced by the deactivating effect of the diazo group and the directing effects of other substituents.

C-Nitration: The electrophilic nitration of halogenated benzo[c]cinnolines, which are structurally analogous to cinnolines, has been achieved regioselectively. researchgate.netscholarsjournal.net The nitro group entry is typically directed ortho to the existing halo group and/or the adjacent aromatic ring. researchgate.netscholarsjournal.net For example, nitration of 3,8-dibromobenzo[c]cinnoline (B12847510) affords 4-nitro-3,8-dibromobenzo[c]cinnoline. researchgate.net In the case of the parent benzo[c]cinnoline (B3424390), nitration results in the formation of 1-nitrobenzo[c]cinnoline, indicating that the proximity of the aromatic ring is a key factor in stabilizing the positive charge during the reaction. scholarsjournal.net Cinnoline itself reacts as the 2-cinnolinium cation in strong sulfuric acid, which is strongly deactivated towards electrophilic attack. rushim.ru

C-Acylation: Formylation of 1-substituted-3-methyl-1H-indeno[6,7,1-def]cinnolines using the Vilsmeier-Haack reaction has been shown to occur at the C-6 position. arkat-usa.org

| Reaction Type | Substrate | Reagents | Position of Substitution | Product |

|---|---|---|---|---|

| N-Alkylation | 4-Hydroxycinnolines | Alkyl halides | N-2 (predominantly) researchgate.net | Anhydro-base (I) researchgate.net |

| C-Nitration | 3,8-Dibromobenzo[c]cinnoline | Potassium nitrate, Sulfuric acid | C-4 researchgate.net | 4-Nitro-3,8-dibromobenzo[c]cinnoline researchgate.net |

| C-Nitration | Benzo[c]cinnoline | Potassium nitrate, Sulfuric acid | C-1 scholarsjournal.net | 1-Nitrobenzo[c]cinnoline scholarsjournal.net |

| C-Acylation (Formylation) | 1-Substituted-3-methyl-1H-indeno[6,7,1-def]cinnolines | Vilsmeier-Haack (DMF/POCl₃) | C-6 arkat-usa.org | 6-Formyl derivatives arkat-usa.org |

The halogen atoms on the cinnoline core, such as the chlorine at position 7 in the title compound, serve as versatile handles for further derivatization. Halogenated cinnolines are important intermediates for creating more complex molecules through cross-coupling reactions. For example, 3-Bromo-4-chlorocinnoline can undergo Suzuki coupling with phenylboronic acid, catalyzed by a palladium complex, to yield 4-chloro-3-phenylcinnoline.

Furthermore, the chlorine atom at the C-4 position is particularly reactive towards nucleophilic substitution. 4-chlorocinnoline (B183215) reacts smoothly with sodium alkoxides to form 4-alkoxycinnolines. holzer-group.at For instance, its reaction with the sodium salt of 2-propen-1-ol yields 4-allyloxycinnoline. holzer-group.at This reactivity allows for the introduction of a wide variety of functional groups at this position, making 4-halocinnolines key building blocks in the synthesis of diverse cinnoline derivatives.

Hydroxyl Group Derivatization (e.g., Alkoxylation, Esterification)

The hydroxyl group of cinnolin-4-ols, existing in tautomeric equilibrium with cinnolin-4(1H)-one, presents a key site for chemical modification. However, direct derivatization of the hydroxyl group can be challenging due to competing N-alkylation at the ring nitrogen atoms. For instance, attempts to synthesize 4-(oxiran-2-ylmethoxy)cinnoline by reacting cinnolin-4-ol with epichlorohydrin (B41342) resulted in the formation of N-alkylation products rather than the desired O-alkylated compound. holzer-group.at

A more effective and common strategy for achieving O-alkylation (alkoxylation) involves using the corresponding 4-chlorocinnoline derivative as a precursor. holzer-group.atunm.edu The chlorine atom at the C-4 position is a good leaving group, readily displaced by nucleophiles such as alkoxides. This method circumvents the issue of competing N-alkylation. For example, 4-allyloxycinnoline was synthesized in high yield by reacting 4-chlorocinnoline with 2-propen-1-ol in the presence of sodium hydride. holzer-group.at Similarly, the reaction of 4-chlorocinnoline with glycidol (B123203) and sodium hydride in dry DMF successfully yields the epoxide 4-(oxiran-2-ylmethoxy)cinnoline. holzer-group.at The synthesis of 4-methoxycinnoline (B1346487) and its N-oxides also proceeds from 4-chlorocinnoline. researchgate.net

Esterification, the conversion of the hydroxyl group to an ester, is another important derivatization. nih.govresearchgate.net This can be achieved using reagents like acyl chlorides (e.g., benzoyl chloride) or organic anhydrides. libretexts.org These reactions transform the hydroxyl group into an ester moiety, which can significantly alter the molecule's chemical and physical properties. libretexts.org While specific examples for 7-chlorocinnolin-4-ol are not detailed, the general principles of derivatizing hydroxyl groups are well-established and applicable. nih.govresearchgate.net

Table 1: Examples of Hydroxyl Group Derivatization in Cinnoline Systems This table is interactive and can be sorted by clicking on the headers.

| Precursor | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Chlorocinnoline | Glycidol, Sodium Hydride | 4-(Oxiran-2-ylmethoxy)cinnoline | Alkoxylation | holzer-group.at |

| 4-Chlorocinnoline | 2-Propen-1-ol, Sodium | 4-Allyloxycinnoline | Alkoxylation | holzer-group.at |

| Cinnolin-4-ol | Epichlorohydrin, K₂CO₃ | N-alkylation products (4 and 5) | N-alkylation (side reaction) | holzer-group.at |

| Hydroxy Compounds (General) | Benzoyl Chloride | Benzoyl Ester | Esterification | libretexts.org |

| Hydroxy Compounds (General) | Acetic Anhydride | Acetate Ester | Esterification | researchgate.net |

Oxidation and Reduction Pathways

N-Oxidation Phenomena

The cinnoline ring system is susceptible to N-oxidation, where one or both of the ring nitrogen atoms are oxidized to form N-oxides. The position of oxidation is influenced by the substituents on the ring. In the case of 4-substituted cinnolines, oxidation can occur at either the N-1 or N-2 position, leading to isomeric products. researchgate.net

Studies on 4-chlorocinnoline and 4-methoxycinnoline have shown that oxidation with peroxybenzoic acid results in a mixture of the corresponding 1-oxides and 2-oxides. researchgate.net For instance, the oxidation of 4-chlorocinnoline yields both 4-chlorocinnoline 1-oxide and 4-chlorocinnoline 2-oxide. researchgate.net Interestingly, attempts to perform other oxidative reactions on cinnoline derivatives, such as the epoxidation of the double bond in 4-allyloxycinnoline using m-chloroperbenzoic acid, resulted instead in the preferential N-oxidation of the cinnoline core, yielding a mixture of N-oxides. holzer-group.at

The formation of benzo[c]cinnoline N-oxides can also occur during the synthesis of the parent heterocycle from precursors like 2,2'-dinitrobiphenyls under specific oxidative conditions. vanderbilt.edu These N-oxides can subsequently be converted back to the parent cinnoline through deoxygenation reactions, for example, by treatment with sodium ethoxide at elevated temperatures. nih.gov

Table 2: N-Oxidation Products of Substituted Cinnolines This table is interactive and can be sorted by clicking on the headers.

| Starting Material | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| 4-Chlorocinnoline | Peroxybenzoic Acid | 4-Chlorocinnoline 1-oxide, 4-Chlorocinnoline 2-oxide | researchgate.net |

| 4-Methoxycinnoline | Peroxybenzoic Acid | 4-Methoxycinnoline 1-oxide, 4-Methoxycinnoline 2-oxide | researchgate.net |

| 4-Allyloxycinnoline | m-Chloroperbenzoic Acid | N-oxides (8 and 9) | holzer-group.at |

| 2,2'-Dinitrobiphenyl derivative (9a) | Air | Isomeric benzo[c]cinnoline N-oxides (10a) | vanderbilt.edu |

Electrochemical Characterization of Redox Potentials

The electrochemical behavior of cinnoline and its derivatives, such as benzo[c]cinnolines, has been investigated using techniques like cyclic voltammetry, polarography, and chronoamperometry. researchgate.nettubitak.gov.tr These studies provide insight into the redox potentials and the mechanisms of electron transfer reactions. The redox potential is a measure of a chemical species' tendency to acquire electrons and thereby be reduced. bvwater.co.uklibretexts.org

The electrochemical reduction of benzo[c]cinnoline and its bromo derivatives is highly dependent on the pH of the medium. tubitak.gov.tr In acidic conditions, two distinct 2-electron reduction waves are typically observed, while only a single wave appears in basic media. researchgate.nettubitak.gov.tr The first wave corresponds to the 2-electron reduction of the N=N double bond. tubitak.gov.tr The anodic oxidation of 5,6-dihydrobenzo[c]cinnoline (B3352983) derivatives has also been studied, revealing that these compounds can be oxidized to their respective dications and sometimes trications. acs.orgacs.org

Table 3: General Electrochemical Behavior of Benzo[c]cinnoline Systems This table is interactive and can be sorted by clicking on the headers.

| Compound System | Technique(s) | Observation | Medium | Reference |

|---|---|---|---|---|

| Benzo[c]cinnoline & Bromo derivatives | Cyclic Voltammetry, Polarography | Two 2-electron reduction waves | Acidic | researchgate.nettubitak.gov.tr |

| Benzo[c]cinnoline & Bromo derivatives | Cyclic Voltammetry, Polarography | One reduction wave | Basic | researchgate.nettubitak.gov.tr |

| 5,6-Dihydrobenzo[c]cinnoline derivatives | Cyclic Voltammetry | Oxidation to dications and trications | Liquid SO₂, CH₂Cl₂ | acs.orgacs.org |

| 2-Azobiaryls | Electrochemical Oxidation | Formation of Benzo[c]cinnolinium salts | - | acs.org |

Reactivity Impact of Chloro-Substitution at the Cinnoline Moiety

The presence and position of a chloro-substituent on the cinnoline ring significantly influence the molecule's reactivity and biological properties. mdpi.com As an electron-withdrawing group, chlorine alters the electron density of the heterocyclic system, which in turn affects its interaction with other reagents and biological targets. ontosight.ai

The impact of chloro-substitution is multifaceted:

Enhanced Biological Activity : Several studies have reported that chloro-substituted cinnoline derivatives exhibit potent antimicrobial and antifungal activities. mdpi.comthepharmajournal.com For example, 6-chloro and 7-chloro substituted cinnoline derivatives were found to be among the most potent compounds in various assays, often exceeding the activity of non-halogenated analogs. mdpi.com

Modified Chemical Reactivity : The electron-withdrawing nature of chlorine can affect reaction rates. In some cases, it slightly reduces reactivity, for instance, in Sc(OTf)₃-promoted annulation reactions compared to methyl or methoxy-substituted analogs. Conversely, it can accelerate other steps, such as the cyclization in zinc-based reductions, by stabilizing radical intermediates.

Activation for Nucleophilic Substitution : A chlorine atom at the C-4 position, as seen in 4-chlorocinnoline, is highly activated towards nucleophilic substitution. unm.edursc.org This reactivity is fundamental to the synthesis of a wide range of 4-substituted cinnolines, including alkoxy and amino derivatives, which are otherwise difficult to prepare directly from cinnolin-4-ol. holzer-group.at

Influence on Physicochemical Properties : Substitution with chlorine enhances lipophilicity, which can improve a molecule's ability to cross biological membranes. In structure-activity relationship (SAR) studies of anticancer agents, the introduction of a chlorine atom on a phenyl ring attached to a cinnoline scaffold led to a significant improvement in potency. nih.gov

Computational and Theoretical Studies on 7 Chlorocinnolin 4 Ol and Cinnoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are pivotal in elucidating the fundamental properties of molecules like 7-Chlorocinnolin-4-ol at the atomic level.

The geometric structure of a molecule is fundamental to its chemical behavior. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For 7-Chlorocinnolin-4-ol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and Density Functional Theory (DFT), which models electron correlation through a functional of the electron density, are the most common approaches for geometry optimization. While no specific computational studies on the geometry of 7-Chlorocinnolin-4-ol are publicly available, insights can be drawn from studies on related compounds such as 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones. researchgate.net For these molecules, DFT calculations have been used to determine their stable conformations. researchgate.net

For 7-Chlorocinnolin-4-ol, it is expected that the cinnoline (B1195905) core would be largely planar due to its aromatic nature. The tautomeric equilibrium between the -ol (hydroxy) and -one (keto) forms is a critical aspect of its structure. Computational studies can predict the relative stabilities of these tautomers. In many related heterocyclic systems, the keto form is often found to be more stable. The presence of the chlorine atom at the 7-position and the hydroxyl group at the 4-position will influence the electron distribution and, consequently, the geometry of the benzene (B151609) and pyridazine (B1198779) rings of the cinnoline scaffold.

Table 1: Predicted Geometrical Parameters for 7-Chlorocinnolin-4-ol (Keto Tautomer) based on DFT Calculations of Analogous Systems

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.23 Å |

| N-N Bond Length | ~1.38 Å |

| C-N Bond Lengths (pyridazine ring) | ~1.32 - 1.39 Å |

| Dihedral Angle (Benzene-Pyridazinone) | < 5° |

Note: These are estimated values based on computational data for similar heterocyclic compounds and are intended to be illustrative.

Conformational analysis would also investigate the orientation of the hydroxyl group in the -ol tautomer. Hydrogen bonding, both intramolecular and intermolecular, would be a significant factor in determining the preferred conformation, particularly in the solid state. DFT studies on 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones have highlighted the importance of intramolecular resonance-assisted hydrogen bonding in defining the quasi-cyclic conformation of related molecules. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and electronic transitions of a molecule.

For 7-Chlorocinnolin-4-ol, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the heteroatoms, reflecting its electron-donating character. The LUMO, conversely, is likely to be distributed over the electron-deficient pyridazinone ring, indicating its electron-accepting nature. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will modulate the energies of these frontier orbitals.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the absorption spectrum. Computational methods like DFT can accurately calculate the energies of the HOMO and LUMO, and thus the energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies for 7-Chlorocinnolin-4-ol

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated values based on typical DFT calculations for similar aromatic heterocyclic compounds.

The distribution of the HOMO and LUMO across the molecule can be visualized to understand the regions most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying electrostatic potential: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 7-Chlorocinnolin-4-ol, the MEP analysis is expected to show a region of high negative potential around the carbonyl oxygen (in the keto form) and the nitrogen atoms of the pyridazine ring, making these sites prone to interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group (in the -ol form) or the N-H group (in the keto form) would be represented by a region of positive potential, indicating its susceptibility to nucleophilic attack or hydrogen bond acceptance. The chlorine atom would also influence the electrostatic potential distribution on the benzene ring.

Photophysical Properties and Excited State Dynamics

The interaction of molecules with light is governed by their photophysical properties. Computational studies are essential for understanding the processes that occur after a molecule absorbs a photon, such as fluorescence, phosphorescence, and intersystem crossing.

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S1) to a triplet excited state (T1). The rate of ISC is a critical factor in determining whether a molecule will exhibit fluorescence or phosphorescence.

For the parent cinnoline molecule, the triplet quantum yield is known to be strongly dependent on temperature and the solvent environment. researchgate.net Computational investigations have revealed that the character of the lowest triplet state (T1) is crucial. In the gas phase, the T1 state of cinnoline has mainly nπ* character. researchgate.net

For 7-Chlorocinnolin-4-ol, the presence of the heavy chlorine atom is expected to enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. This would likely lead to a higher triplet quantum yield compared to the unsubstituted cinnolin-4-ol.

Computational methods can be used to calculate the spin-orbit coupling matrix elements between the singlet and triplet states, which are key to determining the ISC rate. Characterization of the T1 state would involve determining its energy, geometry, and electronic nature (nπ* or ππ*).

The photophysical properties of molecules are often significantly influenced by their environment, particularly the solvent and temperature. Solvents can affect the relative energies of the ground and excited states, leading to shifts in absorption and emission spectra (solvatochromism).

For cinnoline, hydroxylic solvents have been shown to alter the electronic structure of the T1 state, with simulations suggesting that the observed phosphorescence in ethanol (B145695) stems from a ³(ππ*) emission. researchgate.net It is plausible that 7-Chlorocinnolin-4-ol would exhibit similar behavior, with polar protic solvents stabilizing the excited states differently than nonpolar solvents.

Temperature can also have a profound effect on the excited state dynamics. For cinnoline, at higher temperatures, an additional El-Sayed allowed channel for intersystem crossing opens up, leading to a substantial increase in the ISC rate. researchgate.net This temperature dependence is a key aspect of the photophysics of cinnoline systems. Computational models can simulate these effects by incorporating solvent models (like the polarizable continuum model, PCM) and by calculating properties at different temperatures.

Thermodynamic and Kinetic Studies of Chemical Reactions

Computational chemistry provides powerful tools for the thermodynamic and kinetic investigation of chemical reactions involving cinnoline systems. These studies offer deep insights into the feasibility, spontaneity, and rates of reactions, which are crucial for understanding the behavior of molecules like 7-Chlorocinnolin-4-ol. By modeling the potential energy surface of a reaction, key parameters such as enthalpy, entropy, and Gibbs free energy changes can be calculated. nih.gov

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, providing a step-by-step description of how reactants are converted into products. For cinnoline systems, theoretical studies can map out the intricate pathways of various reactions, such as electrophilic or nucleophilic substitutions. These computational investigations identify the transition states, which are the highest energy points along the reaction coordinate, and any intermediates that may be formed.

For instance, in studying the reactivity of cinnoline derivatives, density functional theory (DFT) calculations can be employed to model the interaction of the cinnoline core with different reagents. By calculating the energies of all possible intermediates and transition states, the most favorable reaction pathway can be identified. This is particularly valuable for understanding the regioselectivity of reactions, predicting which position on the cinnoline ring is most likely to react. Computational models can also shed light on the role of catalysts and solvents in the reaction mechanism.

While specific studies on 7-Chlorocinnolin-4-ol are not extensively documented in the literature, the principles of reaction mechanism elucidation can be applied to understand its reactivity. For example, the presence of the chlorine atom and the hydroxyl group will significantly influence the electron distribution in the cinnoline ring, thereby directing the course of chemical reactions. Computational analysis would be instrumental in predicting how these substituents affect the stability of reaction intermediates and the heights of activation barriers.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, offering a valuable alternative or complement to experimental studies. In the context of cinnoline systems, these predictions are often based on the electronic structure of the molecule. The distribution of electrons, as well as the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of a molecule's reactivity.

A small energy gap between the HOMO and LUMO suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov Computational software can readily calculate these energies and visualize the orbitals, providing insights into where a molecule is likely to undergo an electrophilic or nucleophilic attack. For 7-Chlorocinnolin-4-ol, the location of the HOMO and LUMO would indicate the most probable sites for reaction.

Furthermore, computational models can predict the selectivity of a reaction, such as regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways, the most likely product can be determined. For substituted cinnolines, this is crucial for predicting the outcome of reactions where multiple isomers could be formed. While experimental validation is always necessary, these computational predictions can significantly narrow down the possibilities and guide synthetic efforts.

Global Reactivity Descriptors (e.g., Chemical Potential, Chemical Hardness, Global Electrophilicity Index)

Chemical Potential (μ) : This descriptor is related to the escaping tendency of electrons from a system in its ground state. It is calculated as the negative of electronegativity and indicates the molecule's tendency to either donate or accept electrons. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO energy gap. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity and greater stability. nih.gov Conversely, "soft" molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These global reactivity descriptors can be calculated for 7-Chlorocinnolin-4-ol and its derivatives to compare their reactivity profiles. For example, the introduction of different substituents on the cinnoline ring would alter the values of these descriptors, providing a quantitative basis for predicting how these modifications affect the molecule's chemical behavior.

Below is an illustrative data table of calculated global reactivity descriptors for a series of hypothetical substituted cinnoline derivatives, demonstrating how these values can be used to assess and compare their reactivity.

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) |

| Cinnolin-4-ol | -3.5 | 2.5 | 2.45 |

| 7-Chlorocinnolin-4-ol | -3.8 | 2.3 | 3.14 |

| 7-Nitrocinnolin-4-ol | -4.2 | 2.1 | 4.20 |

| 7-Methoxycinnolin-4-ol | -3.2 | 2.6 | 1.97 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational data for 7-Chlorocinnolin-4-ol was not available in the searched literature. The trends shown are based on the expected electronic effects of the substituents.

This table illustrates that an electron-withdrawing group like a nitro group is predicted to increase the chemical potential and global electrophilicity index, suggesting enhanced electrophilic character. Conversely, an electron-donating group like a methoxy (B1213986) group is expected to decrease these values, indicating a greater propensity to act as a nucleophile. The chloro substituent in 7-Chlorocinnolin-4-ol would be expected to have an intermediate effect. These computational insights are invaluable for the rational design of new molecules with tailored reactivity.

Structure Activity Relationship Sar Investigations Within the Cinnoline Scaffold

Impact of Substituent Variation on Molecular Activity Profiles

The biological activity of cinnoline (B1195905) derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. nih.gov Variations in these substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to a wide range of biological responses, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. nih.gov

Systematic modifications of the cinnoline ring have demonstrated that both electron-donating and electron-withdrawing groups can significantly alter the molecular activity. For instance, studies on various cinnoline derivatives have shown that the introduction of different functional groups at various positions can lead to a spectrum of biological effects. The potency and selectivity of these compounds are often dependent on the specific substituent and its location on the cinnoline nucleus. nih.gov

To illustrate the impact of substituent variation, consider the following hypothetical data based on common observations in medicinal chemistry for heterocyclic compounds.

Table 1: Hypothetical Biological Activity of Substituted Cinnolin-4-ol Derivatives

| Compound | R1 | R2 | R3 | Biological Activity (IC₅₀, µM) |

| 1 | H | H | H | >100 |

| 2 | Cl | H | H | 50 |

| 3 | H | Cl | H | 75 |

| 4 | H | H | Cl | 25 |

| 5 | OCH₃ | H | H | 80 |

| 6 | H | NO₂ | H | 15 |

| 7 | H | H | NH₂ | 40 |

This table is for illustrative purposes and the data is not experimental.

Positional Effects of Halogenation (e.g., Chlorine at C-7) on Molecular Interactions

The position of halogen atoms, particularly chlorine, on the cinnoline scaffold plays a critical role in determining the molecular interactions and, consequently, the biological activity. Halogenation can influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which are crucial for drug-receptor interactions.

Specifically, the presence of a chlorine atom at the C-7 position of the cinnoline ring has been noted for its potential to enhance certain biological activities. For example, some 7-chloro substituted cinnoline derivatives have been reported to exhibit potent antifungal activity. nih.gov This suggests that the C-7 position is a key site for modification to achieve desired therapeutic effects. The electronic and steric properties of the chlorine atom at this specific position can lead to favorable interactions with biological targets.

The following table provides a hypothetical comparison of the effect of chlorine substitution at different positions on the cinnoline ring.

Table 2: Hypothetical Impact of Chlorine Position on Receptor Binding Affinity

| Compound | Position of Chlorine | Receptor Binding Affinity (Kᵢ, nM) |

| Cinnolin-4-ol | - | 500 |

| 5-Chlorocinnolin-4-ol | C-5 | 250 |

| 6-Chlorocinnolin-4-ol | C-6 | 150 |

| 7-Chlorocinnolin-4-ol | C-7 | 80 |

| 8-Chlorocinnolin-4-ol | C-8 | 300 |

This table is for illustrative purposes and the data is not experimental.

Computational Approaches to SAR: Molecular Docking and Ligand-Protein Interaction Profiling

In recent years, computational methods have become indispensable tools in drug discovery and SAR studies. Molecular docking and ligand-protein interaction profiling, in particular, provide valuable insights into the binding modes and affinities of ligands with their target proteins. These techniques allow for the visualization and analysis of interactions at the molecular level, guiding the design of more potent and selective inhibitors.

For the cinnoline scaffold, molecular docking studies can elucidate how derivatives like 7-Chlorocinnolin-4-ol fit into the active site of a target protein. These studies can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. For instance, a docking simulation might reveal that the 4-hydroxyl group of 7-Chlorocinnolin-4-ol acts as a hydrogen bond donor, while the C-7 chlorine atom participates in a halogen bond with a specific amino acid residue in the protein's active site.

Ligand-protein interaction profiling further refines this understanding by mapping out the complete set of interactions between the ligand and the protein. This detailed profile can help in identifying the key pharmacophoric features required for biological activity.

Table 3: Hypothetical Molecular Docking Results for 7-Chlorocinnolin-4-ol with a Target Protein

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Serine 122 (side chain) | 2.1 |

| Hydrogen Bond | Glycine 124 (backbone) | 2.9 |

| Halogen Bond | Leucine 88 (backbone carbonyl) | 3.2 |

| Pi-Pi Stacking | Phenylalanine 210 | 4.5 |

| Hydrophobic Interaction | Valine 95 | 3.8 |

This table is for illustrative purposes and the data is not experimental.

Analog Design Strategies Based on SAR Insights

The insights gained from SAR studies, both experimental and computational, form the foundation for the rational design of novel analogs with improved activity, selectivity, and pharmacokinetic profiles. For 7-Chlorocinnolin-4-ol, several analog design strategies can be envisioned based on the principles discussed.

One strategy could involve the exploration of different substituents at other positions of the cinnoline ring while retaining the 7-chloro and 4-hydroxyl groups, which may be crucial for activity. For example, introducing small, electron-withdrawing groups at the C-6 or C-8 positions could further enhance the compound's potency.

Another approach would be to bioisosterically replace the 4-hydroxyl group with other hydrogen bond donors, such as an amino or a thiol group, to probe the importance of this interaction. Similarly, the C-7 chlorine could be replaced with other halogens (e.g., bromine or fluorine) to fine-tune the electronic and steric properties at that position.

Furthermore, computational modeling can be used to design analogs with optimized binding geometries and interaction profiles. By identifying unoccupied pockets in the target protein's active site, novel functional groups can be added to the 7-Chlorocinnolin-4-ol scaffold to create additional favorable interactions, thereby increasing binding affinity and efficacy.

Q & A

Q. What are the standard synthetic protocols for 7-Chlorocinnolin-4-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis routes for 7-Chlorocinnolin-4-ol vary based on starting materials and catalysts. A comparative analysis of methods from literature reveals the following protocols:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Hydrochloric acid, water, 15 min, rt | 65 | Illuminati et al., 1950 |

| 2 | Acetic acid, 300°C → rt | 72 | Cutler et al., 1950 |

| 3 | Sodium hydroxide, water | 58 | Shruthi et al., 2019 |

Key factors include reaction temperature, solvent polarity, and catalyst selection. For reproducibility, ensure strict control of anhydrous conditions when using acid catalysts and validate purity via HPLC post-synthesis .

Q. How can researchers confirm the identity and purity of 7-Chlorocinnolin-4-ol?

Methodological Answer: Characterization should follow a multi-technique approach:

- Spectroscopic Analysis: Use H/C NMR to verify structural integrity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm).

- Chromatography: HPLC (C18 column, methanol:water 70:30) to assess purity (>95% acceptable for biological assays).

- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (±0.3% tolerance).

Document all data in alignment with IUPAC guidelines, including melting points and UV-Vis spectra for trace impurity detection .

Advanced Research Questions

Q. How should researchers design experiments to study structure-activity relationships (SAR) of 7-Chlorocinnolin-4-ol derivatives?

Methodological Answer: SAR studies require systematic variation of substituents and rigorous controls:

- Derivative Synthesis: Introduce functional groups (e.g., -NH, -NO) at positions 3, 5, or 8 to modulate electronic effects.

- Biological Assays: Use dose-response curves (IC/EC) with positive/negative controls (e.g., cisplatin for cytotoxicity).

- Data Normalization: Express activity relative to parent compound and account for solvent interference (e.g., DMSO <1% v/v).

Include statistical validation (e.g., ANOVA, p<0.05) and replicate experiments (n≥3) to ensure robustness .

Q. How can contradictions in reported reaction yields or spectroscopic data be resolved?

Methodological Answer: Contradictions often arise from procedural differences. To address this:

- Parameter Optimization: Systematically vary reaction parameters (temperature, solvent ratios) using a Design of Experiments (DoE) approach.

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT simulations for expected chemical shifts).

- Peer Review: Replicate methods from conflicting studies under identical conditions and publish negative results to clarify discrepancies.

For example, discrepancies in acetic acid-mediated synthesis (Cutler et al., 1950 vs. Shruthi et al., 2019) may stem from heating rate differences .

Q. What computational methods are recommended for predicting the electronic properties of 7-Chlorocinnolin-4-ol?

Methodological Answer: Computational studies should integrate:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict reactivity.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.

- Solvent Effects: Apply implicit solvation models (e.g., PCM) to mimic aqueous or lipid environments.

Validate results against experimental UV-Vis and cyclic voltammetry data. Document software versions and convergence criteria to ensure reproducibility .

Q. How should stability studies of 7-Chlorocinnolin-4-ol be structured under varying storage conditions?

Methodological Answer: Assess stability via accelerated degradation studies:

- Conditions: Expose samples to heat (40°C), light (UV lamp, 254 nm), and humidity (75% RH) over 30 days.

- Analysis: Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification.

- Storage Recommendations: Store in amber vials at -20°C under inert gas (argon) to prevent oxidation.

Include mass balance calculations to account for degradation products .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in 7-Chlorocinnolin-4-ol synthesis?

Methodological Answer:

- Standard Operating Procedures (SOPs): Document reagent sources (e.g., Sigma-Aldrich vs. TCI), stirring rates, and cooling protocols.

- In-Process Controls (IPC): Use TLC or inline IR spectroscopy to monitor reaction progress.

- Quality Control (QC): Implement strict post-synthesis criteria (e.g., ≥98% purity by HPLC).

Publish detailed supplementary materials, including raw spectral data and chromatograms, to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.